N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide is a synthetic organic compound characterized by the presence of bromine, sulfonyl, and difluorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide typically involves a multi-step process. One common method starts with the reaction of 4-bromobenzenesulfonyl chloride with ethylenediamine to form N-(2-aminoethyl)-4-bromobenzenesulfonamide. This intermediate is then reacted with 2,6-difluorobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used; for example, azide substitution yields N-{2-[(4-azidophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide.
Oxidation: Oxidized forms of the sulfonyl group.
Reduction: Reduced forms of the sulfonyl group.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biology: Used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: Explored for its properties in the development of novel materials with specific electronic or optical characteristics.
Industry: Utilized in the synthesis of advanced polymers and as a precursor for other functionalized compounds.
Mechanism of Action
The mechanism by which N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the difluorobenzene moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide
- N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide
- N-{2-[(4-bromophenyl)sulfonyl]ethyl}-3,4-difluorobenzenecarboxamide
Uniqueness
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide is unique due to the presence of both bromine and difluorobenzene groups, which confer distinct chemical properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfonylethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF2NO3S/c16-10-4-6-11(7-5-10)23(21,22)9-8-19-15(20)14-12(17)2-1-3-13(14)18/h1-7H,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGHNVPGYZPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.